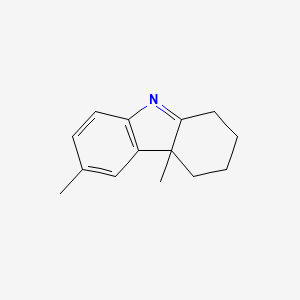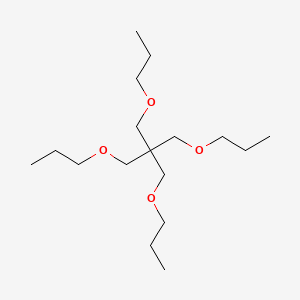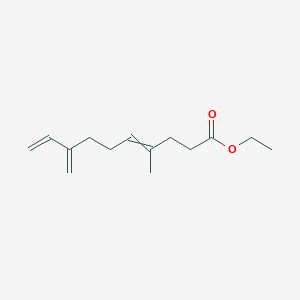
Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate is an organic compound with the molecular formula C13H20O2. It is a colorless liquid known for its unique chemical structure, which includes both methyl and methylene groups. This compound is used in various applications, including flavors and fragrances, due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate can be synthesized through several methods. One common approach involves the Fe-catalyzed cross-coupling of ethyl-5-chloropenta-2,4-dienoate with n-pentylmagnesium bromide . This method is advantageous due to the low cost and high catalytic-reaction rates of iron salts.
Industrial Production Methods: Industrial production of this compound often involves the use of readily available starting materials and efficient catalytic processes. The one-pot oxidation of (2Z)-3-chloroprop-2-en-1-ol followed by Wittig olefination is a notable method . This strategy avoids the preparation and isolation of labile intermediates, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of flavors and fragrances due to its fruity aroma.
Wirkmechanismus
The mechanism of action of Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. The pathways involved include signal transduction and metabolic processes, which contribute to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl (2E,4Z)-deca-2,4-dienoate:
Methyl (4E)-4-methyl-8-methylene-4,9-decadienoate: Another related compound with similar structural features.
Uniqueness: Ethyl 4-methyl-8-methylidenedeca-4,9-dienoate is unique due to its specific arrangement of methyl and methylene groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the flavor and fragrance industry.
Eigenschaften
CAS-Nummer |
92984-19-5 |
|---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
ethyl 4-methyl-8-methylidenedeca-4,9-dienoate |
InChI |
InChI=1S/C14H22O2/c1-5-12(3)8-7-9-13(4)10-11-14(15)16-6-2/h5,9H,1,3,6-8,10-11H2,2,4H3 |
InChI-Schlüssel |
TWVNJMBQJHCRMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(=CCCC(=C)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)

![2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B14354785.png)
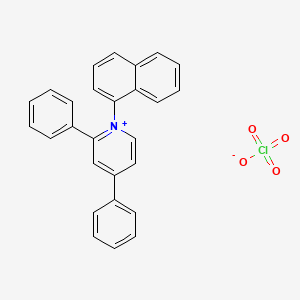
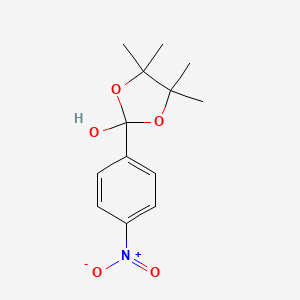
![3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B14354807.png)
![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)
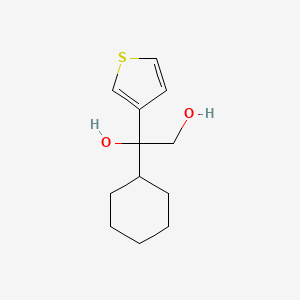

![5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14354831.png)
![4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14354832.png)
